(3R)-3-Methyl-2,3-dihydro-1H-indole
Description
(3R)-3-Methyl-2,3-dihydro-1H-indole is a chiral indole derivative characterized by a methyl group at the 3R position of its partially saturated indole ring system. This compound is structurally significant due to its fused bicyclic framework, which allows for diverse chemical modifications and biological interactions. For instance:
- Stereochemistry: The (3R) configuration influences molecular conformation and binding interactions, as seen in related compounds with chiral centers .
- Functionalization: Derivatives often include substitutions at positions 1, 2, or 3 (e.g., sulfonyl, nitro, or benzoyl groups), which modulate reactivity and biological activity .
Properties
CAS No. |
291540-51-7 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
(3R)-3-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H11N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7,10H,6H2,1H3/t7-/m0/s1 |
InChI Key |
BFQARNDIMKOOQQ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CNC2=CC=CC=C12 |
Canonical SMILES |
CC1CNC2=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the reduction of 3-methylindole using a chiral catalyst to ensure the formation of the (3R) enantiomer. The reaction conditions typically include the use of hydrogen gas and a palladium catalyst under mild temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-Methyl-2,3-dihydro-1H-indole may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methylindole-2,3-dione.
Reduction: Reduction reactions can convert it back to its fully saturated form.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted indoles, indole-2,3-diones, and fully saturated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of (3R)-3-Methyl-2,3-dihydro-1H-indole exhibit promising antimicrobial properties. A study highlighted the synthesis of indolylquinazolinones, which demonstrated low minimum inhibitory concentrations (MIC) against methicillin-resistant Staphylococcus aureus (MRSA). Specifically, compound 3k showed an MIC of 1 μg/mL against MRSA, indicating its potential as a therapeutic agent against resistant bacterial strains .
Anticancer Properties
The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. Certain derivatives displayed significant activity against rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts. The ability to selectively inhibit cancer cell growth positions (3R)-3-Methyl-2,3-dihydro-1H-indole as a candidate for further development in cancer therapies .
Drug Development
Bioisosterism in Drug Design
The concept of bioisosterism has been applied to modify the biological activity of compounds related to (3R)-3-Methyl-2,3-dihydro-1H-indole. By substituting different functional groups or altering the structure slightly, researchers can enhance the pharmacological properties of these compounds while maintaining their core biological activities .
Crystalline Forms and Stability
Recent patents have focused on the discovery of novel crystalline forms of (3R)-3-Methyl-2,3-dihydro-1H-indole and its derivatives. These forms exhibit unique X-ray powder diffraction patterns and improved stability profiles, which are critical for pharmaceutical applications. The identification of stable crystalline forms can lead to better formulation strategies and improved bioavailability in drug development .
Chemical Synthesis
Synthetic Routes
Several synthetic methodologies have been developed to produce (3R)-3-Methyl-2,3-dihydro-1H-indole and its derivatives. These methods often involve the condensation of various starting materials under specific conditions to yield high-purity products with desirable biological activities. For example, reactions involving anthranilic acid derivatives have shown effective yields and can be optimized for large-scale production .
Data Tables
Case Study 1: Antimicrobial Efficacy
In a recent study, several indolylquinazolinone derivatives were synthesized and tested for their antimicrobial efficacy. The results demonstrated that compound 3k not only inhibited MRSA but also showed moderate activity against other strains like Staphylococcus epidermidis. This highlights the versatility of (3R)-3-Methyl-2,3-dihydro-1H-indole derivatives in combating bacterial infections .
Case Study 2: Cancer Cell Inhibition
Another significant research effort evaluated the effects of various derivatives on cancer cell lines. The study found that certain compounds derived from (3R)-3-Methyl-2,3-dihydro-1H-indole exhibited preferential inhibition of A549 cells over non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues .
Mechanism of Action
The mechanism of action of (3R)-3-Methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Compound 1 : 1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole
- Key Features: Crystal Structure: The sulfonyl-bound phenyl ring is orthogonal to the indole system (dihedral angle: 88.33°), creating a rigid scaffold. Intramolecular C-H⋯O hydrogen bonds form S(6) ring motifs . Electron-Withdrawing Groups: The nitro group at C-3 enhances electrophilic reactivity, as evidenced by ¹³C-NMR shifts (δ 147.14 ppm for C-NO₂) .
Compound 2 : 1-Benzenesulfonyl-2-methyl-3-[(thiophen-2-yl)carbonyl]-2,3-dihydro-1H-indole
- Key Features :
- Contrast : The (3R)-3-methyl derivative lacks sulfur-containing substituents, limiting its capacity for sulfur-mediated interactions.
Compound 3 : 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile
- Key Features :
- Biological Activity : This compound acts as a DPP-4 inhibitor, with binding energy (−201.4 to −330.8 kJ/mol) comparable to sitagliptin. It interacts with Tyr547 and Glu206 residues in DPP-4 .
- Structural Complexity : The fused pyrimidine and piperidine rings enhance target specificity but reduce synthetic accessibility compared to simpler indole derivatives .
- Contrast : (3R)-3-Methyl-2,3-dihydro-1H-indole’s simpler structure may offer easier synthesis but lower target affinity.
Physicochemical and Spectroscopic Comparisons
Table 1 : NMR and HRMS Data for Key Indole Derivatives
Table 2 : Binding Energies and Residue Interactions in DPP-4 Inhibition
Crystallographic and Conformational Analysis
- Dihedral Angles : Orthogonal phenyl-indole arrangements (≈88°) in sulfonyl derivatives contrast with the less constrained (3R)-3-methyl analog, which may adopt variable conformations.
- Hydrogen Bonding : Intramolecular bonds in sulfonyl derivatives stabilize specific conformations, whereas the (3R)-3-methyl compound’s flexibility could enhance adaptability in binding pockets .
Biological Activity
(3R)-3-Methyl-2,3-dihydro-1H-indole is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular structure of (3R)-3-Methyl-2,3-dihydro-1H-indole consists of a methyl group attached to the indole ring, which influences its biological properties. The synthesis typically involves cyclization reactions starting from tryptamine derivatives or other indole precursors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (3R)-3-Methyl-2,3-dihydro-1H-indole. For instance, compounds derived from indoles have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. In a study evaluating similar indole derivatives, compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against Mycobacterium tuberculosis .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 3k | S. aureus ATCC 25923 | 3.90 |
| 3k | S. aureus ATCC 43300 (MRSA) | <1.00 |
| 3k | M. tuberculosis | 0.98 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Analogues of indole have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease. In vitro studies demonstrated that certain derivatives achieved over 70% inhibition of MAO-B at concentrations around 10 µM . This inhibition is crucial as it may help in reducing oxidative stress in neuronal cells.
Antioxidant Activity
Antioxidant properties are another significant aspect of the biological activity of (3R)-3-Methyl-2,3-dihydro-1H-indole. Compounds that upregulate antioxidant enzymes like heme oxygenase-1 (HO-1) are particularly valuable in combating oxidative stress-related conditions . The ability to enhance Nrf2 nuclear translocation further supports its role as a potential therapeutic agent in oxidative stress management.
Study on Antimicrobial Activity
A comprehensive study synthesized various indole derivatives and assessed their antimicrobial activity against resistant strains. Among these compounds, those related to (3R)-3-Methyl-2,3-dihydro-1H-indole were noted for their strong activity against MRSA and other pathogens, suggesting their potential use in treating infections caused by antibiotic-resistant bacteria .
Neuroprotection in Cell Models
In cellular models simulating neurodegeneration, compounds derived from (3R)-3-Methyl-2,3-dihydro-1H-indole were tested for their protective effects against neurotoxic agents like rotenone. Results indicated that these compounds not only reduced cell death but also improved cell viability significantly compared to untreated controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
